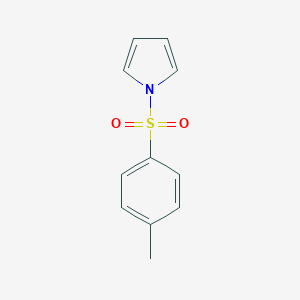

1-Tosylpyrrole

描述

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWIEWFMRVJGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348694 | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-64-4 | |

| Record name | 1-Tosylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tosylpyrrole, a key heterocyclic compound, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its core chemical properties, detailed structural information, and relevant experimental protocols. The inclusion of quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of reaction mechanisms aims to equip researchers and professionals in drug development with the essential knowledge for the effective utilization of this compound.

Chemical Properties

This compound, systematically named 1-(p-toluenesulfonyl)pyrrole, is a white to light brown crystalline solid.[1][2] The presence of the electron-withdrawing tosyl group on the pyrrole nitrogen significantly influences its chemical reactivity, enhancing its electrophilicity and making it a valuable precursor in various organic transformations.[1][3]

General Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₂S | [3][4] |

| Molecular Weight | 221.28 g/mol | [1][3] |

| Appearance | White to beige or light brown crystalline powder | [1][2] |

| Melting Point | 99-102 °C | [1][2] |

| Boiling Point (Predicted) | 377.3 ± 35.0 °C | [2] |

| CAS Number | 17639-64-4 | [3][4] |

Solubility

This compound exhibits limited solubility in polar protic solvents and is more soluble in polar aprotic solvents. This characteristic is crucial for its use in chemical reactions and for its purification.

| Solvent | Solubility | Reference(s) |

| Chloroform | Sparingly soluble | [1] |

| Methanol | Sparingly soluble | [1] |

Molecular Structure

The molecular structure of this compound, characterized by a tosyl group attached to the nitrogen atom of a pyrrole ring, has been determined by X-ray crystallography.[3][5] This provides precise information on bond lengths and angles, which are fundamental to understanding its reactivity and intermolecular interactions.

Crystallographic Data

While the crystallographic data for the parent this compound is available through the Cambridge Structural Database (CSD Number: 967397), specific bond lengths and angles are most readily accessible through analysis of the CIF (Crystallographic Information File).[3] For the purpose of this guide, representative bond lengths and angles from a closely related substituted derivative, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, are provided to illustrate the general structural features.[5] It is important to note that these values may slightly differ from the unsubstituted compound.

| Bond | Bond Length (Å) |

| S-N | ~1.7 |

| S-O | ~1.4 |

| S-C(tosyl) | ~1.8 |

| N-C(pyrrole) | ~1.4 |

| C-C(pyrrole) | ~1.4 |

| Angle | Bond Angle (°) |

| O-S-O | ~120 |

| O-S-N | ~107 |

| C(tosyl)-S-N | ~105 |

| S-N-C(pyrrole) | ~125 |

| C-N-C(pyrrole) | ~110 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of pyrrole with tosyl chloride in the presence of a base.[1][2]

Materials:

-

Pyrrole

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Triethylamine (Et₃N) or Sodium Hydride (NaH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure using Triethylamine:

-

Dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution to act as a base.

-

Cool the mixture to 0 °C using an ice bath.

-

Add tosyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

Procedure using Sodium Hydride:

-

Suspend sodium hydride (60% dispersion in mineral oil, an appropriate molar equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of pyrrole in anhydrous THF to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride in anhydrous THF.

-

Continue stirring at room temperature for 3 hours.

-

Carefully add water to quench the reaction.

-

Separate the organic layer.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from a mixture of methanol and water to afford the purified 1-tosyl-1H-pyrrole.[2]

Purification by Recrystallization

Recrystallization is an effective method for purifying the solid this compound obtained from synthesis.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as methanol and water.[2]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Reactivity and Reaction Mechanisms

The tosyl group in this compound acts as a protecting group for the nitrogen and as an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to pyrrole itself. However, electrophilic substitution reactions can still occur, typically at the C2 position.

Electrophilic Aromatic Substitution

A representative example of an electrophilic aromatic substitution reaction is the acid-catalyzed reaction of pyrrole with acetone. The mechanism for this reaction with this compound is analogous.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Spectroscopic Data

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

¹H NMR (300 MHz, CDCl₃):

-

δ 7.73 (d, 2H) - Aromatic protons on the tosyl group ortho to the sulfonyl group.

-

δ 7.27 (d, 2H) - Aromatic protons on the tosyl group meta to the sulfonyl group.

-

δ 7.15 (t, 2H) - Protons at C2 and C5 of the pyrrole ring.

-

δ 6.28 (t, 2H) - Protons at C3 and C4 of the pyrrole ring.

-

δ 2.40 (s, 3H) - Methyl protons of the tosyl group.[2]

¹³C NMR: Due to the symmetry of the molecule, fewer than 11 signals are observed in the ¹³C NMR spectrum. The electron-withdrawing effect of the tosyl group causes a downfield shift of the pyrrole carbons compared to unsubstituted pyrrole.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the cleavage of the S-N bond and fragmentation of the tosyl and pyrrole moieties. Common fragments would include the tosyl cation (m/z 155) and the tropylium ion (m/z 91), which is characteristic of toluene-containing compounds. Further fragmentation of the pyrrole ring would also be observed.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, to avoid skin and eye contact. All manipulations should be carried out in a well-ventilated fume hood to prevent inhalation.

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined chemical and structural properties. Its utility as a synthetic intermediate is underscored by its reactivity, which can be rationally controlled. The detailed information provided in this guide, from its physical and structural characteristics to comprehensive experimental protocols, serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, facilitating the effective and safe use of this versatile molecule.

References

- 1. This compound|Chemical Reagent for Research [benchchem.com]

- 2. This compound | 17639-64-4 [chemicalbook.com]

- 3. This compound | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

1-Tosylpyrrole CAS number 17639-64-4

An In-depth Technical Guide to 1-Tosylpyrrole (CAS: 17639-64-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 17639-64-4, is a pyrrole derivative characterized by a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom.[1] This modification significantly influences the chemical properties of the pyrrole ring, enhancing its electrophilicity and making it a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its derivatives have shown a range of biological activities, including antibacterial and anticancer properties.[1] This document provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, key reactions, and safety information.

Physicochemical Properties

This compound is a white to beige crystalline solid at room temperature.[1][2][3] The tosyl group makes it sparingly soluble in polar solvents like methanol and slightly soluble in chloroform.[1][2] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 17639-64-4 | [1][2][3][4] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpyrrole | [1][4] |

| Synonyms | N-Tosylpyrrole, 1-(p-Tolylsulfonyl)pyrrole | [2][4] |

| Molecular Formula | C₁₁H₁₁NO₂S | [1][2][4][5] |

| Molecular Weight | 221.28 g/mol | [1][2][4][5] |

| Appearance | White to beige/light brown crystalline powder | [1][2][3] |

| Melting Point | 99-102 °C | [1][2][6] |

| Boiling Point | 377.3 ± 35.0 °C (Predicted) | [2] |

| Solubility | Sparingly soluble in chloroform and methanol | [1][2] |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods, including FT-IR, FT-Raman, and NMR.[2][7] The ¹H NMR spectrum provides characteristic signals for the protons on both the pyrrole and the tosyl group.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | Doublet of triplets | 2H | Protons ortho to SO₂ on tosyl group |

| 7.27 | Doublet of triplets | 2H | Protons meta to SO₂ on tosyl group |

| 7.15 | Doublet of doublets | 2H | α-protons (C2, C5) on pyrrole ring |

| 6.28 | Doublet of doublets | 2H | β-protons (C3, C4) on pyrrole ring |

| 2.40 | Singlet | 3H | Methyl (CH₃) protons on tosyl group |

Synthesis of this compound

This compound is typically synthesized via the reaction of pyrrole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The choice of base and solvent can significantly impact the reaction yield and conditions. Two common methods are detailed below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in THF

This method offers a very high yield by employing a strong base to deprotonate pyrrole.[2]

-

Preparation: To a suspension of 60% sodium hydride (3.13 g) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add a solution of pyrrole (5.00 g) in THF (20 mL) dropwise.

-

Deprotonation: Stir the reaction mixture at room temperature for 30 minutes.

-

Sulfonylation: Add a solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) to the mixture. Continue stirring at room temperature for 3 hours.

-

Workup: After the reaction is complete, quench by adding water. Separate the organic layer.

-

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting residue from a mixture of methanol and water to afford pure 1-tosyl-1H-pyrrole.[2] Yield: 99% .[2]

Protocol 2: Synthesis using Triethylamine in DCM

This protocol uses a milder base and is also highly effective.[1]

-

Preparation: Dissolve pyrrole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution.

-

Sulfonylation: Add p-toluenesulfonyl chloride (1.1 equiv) dropwise to the cooled solution. Allow the mixture to warm gradually to room temperature.

-

Reaction Time: Stir the reaction for 12–24 hours.

-

Workup: Quench the reaction with water. Extract the product with DCM.

-

Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography. Yield: 70–85% .[1]

Chemical Reactivity and Applications

The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution but enhances its utility as a versatile building block in organic synthesis.

Caption: Key applications and derivative activities of this compound.

-

Building Block in Synthesis: this compound is a key starting material for creating more complex N-substituted sulfonyl pyrrole compounds.[1] The tosyl group can be removed or replaced under specific conditions, allowing for further functionalization of the pyrrole ring.[1]

-

Medicinal Chemistry: It serves as an important intermediate in the synthesis of potential drug candidates.[1] Derivatives of this compound have been investigated for a variety of biological activities:

-

Anticancer Activity: Certain derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process in cancer cell division, with IC50 values in the low micromolar range.[1]

-

Antibacterial Properties: The scaffold has been explored for developing new antibacterial agents.[1]

-

Carbonic Anhydrase Inhibition: this compound and its derivatives have shown inhibitory action against human carbonic anhydrase isozymes I and II.[8]

-

-

Cycloaddition Reactions: The compound is utilized in reactions like the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene to form pyrroles.[9]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

Table 3: GHS Hazard Information for this compound [4][5]

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3] It is incompatible with strong oxidizing agents.[3]

References

- 1. This compound|Chemical Reagent for Research [benchchem.com]

- 2. This compound | 17639-64-4 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 1-(p-Tolylsulfonyl)pyrrole 97 17639-64-4 [sigmaaldrich.com]

- 7. An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1-Tosylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-Tosylpyrrole (1-(p-Toluenesulfonyl)pyrrole), a key intermediate in organic synthesis and medicinal chemistry. This document details established synthetic protocols, comprehensive characterization data, and a mechanistic understanding of its formation.

Introduction

This compound, with the CAS number 17639-64-4, is a pyrrole derivative where a tosyl group is attached to the nitrogen atom.[1] This modification significantly alters the chemical reactivity of the pyrrole ring, making it a versatile building block for the synthesis of more complex heterocyclic compounds, including those with potential biological activity. The tosyl group acts as an electron-withdrawing group, influencing the regioselectivity of subsequent reactions on the pyrrole ring.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the reaction of pyrrole with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Several variations of this procedure exist, primarily differing in the choice of base and solvent.

General Synthesis Workflow

The overall process for the synthesis of this compound can be summarized in the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below, utilizing different bases.

Protocol 1: Synthesis using Triethylamine in Dichloromethane

This method employs a tertiary amine base in a chlorinated solvent.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran

This protocol utilizes a stronger base, sodium hydride, in an ethereal solvent.

Procedure:

-

To a suspension of 60% sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere, slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

After the reaction is complete (as monitored by TLC), carefully quench the reaction by the addition of water.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of methanol and water to yield pure this compound.

Reaction Mechanism

The tosylation of pyrrole proceeds through a nucleophilic substitution reaction. The mechanism involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Caption: Mechanism of this compound synthesis.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂S | [1] |

| Molecular Weight | 221.28 g/mol | [1] |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 99-102 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.73 | d | 2H | Ar-H (ortho to SO₂) | |

| 7.27 | d | 2H | Ar-H (meta to SO₂) | |

| 7.15 | t | 2H | Pyrrole Hα | |

| 6.28 | t | 2H | Pyrrole Hβ | |

| 2.40 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Due to the C₂ symmetry of the molecule, this compound exhibits 7 signals in its ¹³C NMR spectrum.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Ar-C (ipso to SO₂) |

| ~135.5 | Ar-C (ipso to CH₃) |

| ~130.0 | Ar-CH (meta to SO₂) |

| ~127.0 | Ar-CH (ortho to SO₂) |

| ~122.0 | Pyrrole Cα |

| ~112.0 | Pyrrole Cβ |

| ~21.5 | CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and pyrrole) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1370, ~1170 | Strong | S=O stretch (sulfonyl group) |

| ~1090 | Strong | S-N stretch |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols offer practical guidance for its preparation in a laboratory setting. The tabulated characterization data, including ¹H NMR, ¹³C NMR, and FT-IR, serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The inclusion of a workflow diagram and a mechanistic illustration further enhances the understanding of this important synthetic transformation. This information is intended to support the work of researchers and professionals in the fields of organic synthesis and drug development who utilize this compound as a key building block in their scientific endeavors.

References

Spectroscopic Data of 1-Tosylpyrrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-tosylpyrrole, a key intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the collective analysis of its NMR, IR, and MS spectra. The key quantitative data from these analytical techniques are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.73 | d | 8.4 | 2H | H-2', H-6' (Tosyl group) |

| 7.27 | d | 8.4 | 2H | H-3', H-5' (Tosyl group) |

| 7.15 | t | 2.3 | 2H | H-2, H-5 (Pyrrole ring) |

| 6.28 | t | 2.3 | 2H | H-3, H-4 (Pyrrole ring) |

| 2.40 | s | - | 3H | -CH₃ (Tosyl group) |

Solvent: Chloroform-d (CDCl₃). Spectrometer frequency: 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

A detailed theoretical and experimental investigation of the NMR spectra of 1-(p-tolylsulfonyl) pyrrole has been conducted.[2][3] Due to the molecule's C₂ mirror plane symmetry, the ¹³C NMR spectrum displays 7 distinct signals instead of the full 11 carbons.[4]

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | C-4' (Tosyl group) |

| 135.5 | C-1' (Tosyl group) |

| 129.8 | C-3', C-5' (Tosyl group) |

| 126.9 | C-2', C-6' (Tosyl group) |

| 121.5 | C-2, C-5 (Pyrrole ring) |

| 112.3 | C-3, C-4 (Pyrrole ring) |

| 21.6 | -CH₃ (Tosyl group) |

Note: The assignments are based on computational studies and comparison with related structures. The full experimental details can be found in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 88-96 (2015).[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3140 | Medium | C-H stretching (Aromatic) |

| 1597 | Strong | C=C stretching (Aromatic) |

| 1370 | Strong | SO₂ stretching (asymmetric) |

| 1180 | Strong | SO₂ stretching (symmetric) |

| 1092 | Strong | S-N stretching |

| 720 | Strong | C-H out-of-plane bending (Aromatic) |

The vibrational spectra of 1-(p-tolylsulfonyl) pyrrole have been investigated in the region of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 155 | [M - SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound

Materials:

-

Pyrrole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Anhydrous sodium sulfate

-

Methanol

Procedure: [1]

-

Under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) is added dropwise to a stirred suspension of sodium hydride (3.13 g, 60%) in anhydrous THF (20 mL).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) is then added to the mixture.

-

The reaction is stirred at room temperature for an additional 3 hours.

-

Upon completion of the reaction (monitored by TLC), water is carefully added to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole as a solid.

NMR Spectroscopy

Sample Preparation: [5]

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (Typical):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 s

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on concentration.

-

Technique: Proton-decoupled.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method): [6]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Mass Spectrometry

Sample Preparation: [7]

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Instrument Parameters (Typical for GC-MS): [7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar or medium-polarity capillary column.

-

Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.

-

Scan Range: m/z 40-300.

Data Interpretation and Structural Confirmation

The collective spectroscopic data provides a definitive structural confirmation of this compound. The logical workflow for this confirmation is illustrated in the diagram below.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

- 1. This compound | 17639-64-4 [chemicalbook.com]

- 2. An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. This compound | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Electron-Withdrawing Effect of the Tosyl Group in Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of a pyrrole ring profoundly alters its electronic properties and chemical reactivity. This guide provides a comprehensive technical overview of the potent electron-withdrawing effect of the N-tosyl group, a critical consideration in organic synthesis and medicinal chemistry. Through a detailed examination of quantitative data, experimental protocols, and computational analyses, this document elucidates the impact of N-tosylation on the acidity of pyrrolic C-H bonds, its influence on the rates of electrophilic substitution, and the resulting changes in the molecule's spectroscopic and electronic characteristics. This guide is intended to be a valuable resource for researchers leveraging the unique properties of N-tosylpyrroles in the design and synthesis of novel chemical entities.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack. However, this high reactivity can be a double-edged sword in multi-step syntheses, often leading to undesired side reactions and instability, particularly in acidic conditions.

To modulate this reactivity, the nitrogen atom is frequently protected with an electron-withdrawing group. The tosyl group is a widely employed protecting group that significantly tempers the nucleophilicity of the pyrrole ring. Its strong electron-withdrawing nature, arising from the sulfonyl moiety, deactivates the pyrrole ring towards electrophilic substitution and enhances the acidity of the ring protons. This guide will delve into the multifaceted consequences of this electronic perturbation.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing influence of the N-tosyl group can be quantified through various experimental and computational parameters.

Acidity of Pyrrolic Protons

The attachment of an electron-withdrawing group to the pyrrole nitrogen is known to increase the acidity of the N-H proton. For pyrrole itself, the pKa of the N-H proton is approximately 17.5 in DMSO. While N-tosylpyrrole lacks an N-H proton, the electron-withdrawing effect of the tosyl group significantly increases the acidity of the C-H protons of the pyrrole ring, making them more susceptible to deprotonation by strong bases. This enhanced acidity is a direct consequence of the stabilization of the resulting carbanion through the inductive and mesomeric effects of the tosyl group.

Reactivity in Electrophilic Aromatic Substitution

The electron-rich nature of pyrrole makes it highly reactive towards electrophiles, often leading to polysubstitution and polymerization in the presence of strong acids. The N-tosyl group deactivates the pyrrole ring, making electrophilic substitution reactions more controllable.

Table 1: Comparative Reactivity in Electrophilic Substitution (Qualitative)

| Compound | Reactivity towards Electrophiles | Typical Reaction Conditions |

| Pyrrole | Very High | Mild reagents, often no catalyst needed. Prone to polymerization with strong acids. |

| N-Tosylpyrrole | Moderate | Requires more forcing conditions or a Lewis acid catalyst for some reactions. Polymerization is suppressed. |

While precise relative rate constants for a specific electrophilic substitution reaction comparing pyrrole and N-tosylpyrrole are not extensively documented in a single study, the difference in reactivity is well-established in synthetic practice. For instance, the bromination of pyrrole is rapid and often leads to polybrominated products, whereas the bromination of N-tosylpyrrole can be controlled to achieve mono-substitution.

Hammett and Taft Substituent Constants

The Hammett equation (

log(k/k0)=σρ\sigma^ + \delta E_slog(k/k0)=ρ∗σ∗+δEsσσ∗σWhile a specific Hammett constant for the 1-tosyl-1H-pyrrol-x-yl group is not available, the Hammett constants for the related sulfonyl group (-SO₂R) are strongly positive, indicating a significant electron-withdrawing effect. For example, the

σpExperimental Protocols

Synthesis of N-Tosylpyrrole

Objective: To synthesize N-tosylpyrrole from pyrrole and tosyl chloride.

Materials:

-

Pyrrole

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Methanol

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrole (1.0 equivalent) in anhydrous THF.

-

Carefully add powdered potassium hydroxide (1.2 equivalents) to the solution.

-

Add a solution of tosyl chloride (1.1 equivalents) in THF dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from methanol to afford N-tosylpyrrole as a solid.[1]

Protocol for a Comparative Kinetic Study of Bromination

Objective: To qualitatively compare the rate of bromination of pyrrole and N-tosylpyrrole.

Materials:

-

Pyrrole

-

N-Tosylpyrrole

-

Bromine

-

Ethanol

-

Test tubes

Procedure:

-

Prepare two separate solutions: one of pyrrole in ethanol and one of N-tosylpyrrole in ethanol, both at the same molar concentration (e.g., 0.1 M).

-

Prepare a solution of bromine in ethanol (e.g., 0.1 M).

-

In two separate test tubes, place equal volumes of the pyrrole and N-tosylpyrrole solutions.

-

At the same time, add an equal, small volume of the bromine solution to each test tube and start a timer.

-

Observe the rate of disappearance of the bromine color in both test tubes. The rapid decolorization in the pyrrole solution compared to the N-tosylpyrrole solution provides a qualitative measure of the higher reactivity of pyrrole.

For a quantitative study, the reaction would be monitored using UV-Vis spectroscopy by following the disappearance of the bromine absorbance at a specific wavelength over time.

Spectroscopic and Computational Analysis

Spectroscopic Data

The electron-withdrawing effect of the tosyl group is reflected in the spectroscopic properties of N-tosylpyrrole.

Table 2: Spectroscopic Data for N-Tosylpyrrole

| Technique | Key Features and Interpretation |

| ¹H NMR | The pyrrole protons are shifted downfield compared to pyrrole itself. This deshielding is a direct result of the reduced electron density in the pyrrole ring caused by the tosyl group. The protons on the tosyl group's aromatic ring also appear in the aromatic region. |

| ¹³C NMR | The carbon atoms of the pyrrole ring in N-tosylpyrrole are also shifted downfield compared to pyrrole, consistent with the electron-withdrawing nature of the tosyl group. |

| IR Spectroscopy | Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are observed, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. |

Computational Analysis: Electron Density and Molecular Orbitals

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the electronic structure of N-tosylpyrrole and quantify the electron-withdrawing effect of the tosyl group.

Electron Density: A comparison of the calculated electron density maps of pyrrole and N-tosylpyrrole would visually demonstrate the polarization of electron density away from the pyrrole ring and towards the sulfonyl group in the latter. The nitrogen atom in N-tosylpyrrole would exhibit a more positive partial charge compared to the nitrogen in pyrrole.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity.

-

HOMO Energy: The HOMO energy of N-tosylpyrrole is expected to be significantly lower than that of pyrrole. A lower HOMO energy indicates that the electrons are more tightly held, making the molecule less nucleophilic and less reactive towards electrophiles.

-

LUMO Energy: The LUMO energy of N-tosylpyrrole is expected to be lower than that of pyrrole. A lower LUMO energy suggests that the molecule is a better electron acceptor.

Table 3: Predicted Trends in HOMO-LUMO Energies

| Molecule | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Implication for Reactivity |

| Pyrrole | Higher | Higher | Larger | More nucleophilic, more reactive towards electrophiles. |

| N-Tosylpyrrole | Lower | Lower | Smaller | Less nucleophilic, less reactive towards electrophiles. |

Visualizations

Logical Relationship of Electron-Withdrawing Effects

References

Stability and Storage of 1-Tosylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Tosylpyrrole (CAS 17639-64-4). Understanding the stability profile of this versatile building block is critical for its effective use in organic synthesis, medicinal chemistry, and drug development to ensure the integrity of experimental results and the quality of manufactured products.

Physicochemical Properties and Identification

This compound, also known as 1-(p-Toluenesulfonyl)pyrrole, is a white to light brown or slightly pale purple crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂S | [3] |

| Molecular Weight | 221.28 g/mol | [3] |

| Melting Point | 99-102 °C | [2] |

| Boiling Point | 377.3 ± 35.0 °C (Predicted) | [2] |

| Appearance | White to light brown crystalline powder | [2] |

| Solubility | Sparingly soluble in chloroform and methanol | [4] |

Stability Profile

This compound is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation under certain environmental pressures, including exposure to oxidizing agents, alkaline conditions, and potentially light and elevated temperatures.[1][5]

Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis. The N-sulfonyl bond and the pyrrole ring are the most likely sites for chemical transformation.

-

Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the cleavage of the tosyl group, yielding pyrrole and p-toluenesulfonic acid.[4][5]

-

Oxidative Degradation: The electron-rich pyrrole ring is prone to oxidation, which can result in the formation of various oxidized derivatives and potential polymerization.[4]

-

Photodegradation: Pyrrole-containing compounds can be susceptible to degradation upon exposure to UV light.[5] The extent of photodegradation is dependent on the substituents on the pyrrole ring.

Below is a diagram illustrating the potential degradation pathways.

Caption: Factors influencing the degradation of this compound.

Incompatibilities

This compound is known to be incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent rapid degradation and the potential for hazardous reactions.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place. Options include ambient room temperature or refrigerated (2-8°C). | Minimizes thermal degradation. | [1][6] |

| Light | Store in a dark place, protected from light. | Prevents photodegradation. | [1] |

| Atmosphere | Store in a dry place, in a tightly sealed container. | Prevents hydrolysis from atmospheric moisture. | [4] |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. |

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following tables outline the parameters that should be evaluated in a formal stability study.

Forced Degradation Study Parameters

| Stress Condition | Parameters to Investigate | Analytical Technique |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h, 48h, 72h | HPLC-UV/MS |

| Base Hydrolysis | 0.1 M NaOH at RT for 1h, 2h, 4h | HPLC-UV/MS |

| Oxidative | 3% H₂O₂ at RT for 24h, 48h, 72h | HPLC-UV/MS |

| Thermal | 80°C for 24h, 48h, 72h | HPLC-UV/MS |

| Photolytic | UV light (254 nm) for 24h, 48h, 72h | HPLC-UV/MS |

Long-Term Stability Study Parameters

| Storage Condition | Time Points | Analytical Technique |

| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | HPLC-UV/MS |

| 40°C / 75% RH | 0, 1, 2, 3, 6 months | HPLC-UV/MS |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting key stability-indicating experiments.

Protocol for Hydrolytic Stability Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

-

Basic: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

-

Neutral: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

-

-

Incubation: Incubate the solutions at a specified temperature (e.g., 60°C for acidic and neutral, room temperature for basic) and pull aliquots at predetermined time points.

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.[4]

Protocol for Photostability Testing

-

Sample Preparation: Place a thin layer of solid this compound in a petri dish and prepare a solution of this compound (e.g., 100 µg/mL in acetonitrile).

-

Light Exposure: Expose the samples to a calibrated UV light source (e.g., 254-365 nm) for a defined period.[4] A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze the solid and solution samples by HPLC to assess for degradation.

Protocol for Thermal Stability Testing

-

Sample Preparation: Place a known amount of solid this compound in a sealed vial.

-

Incubation: Place the vial in a calibrated oven at a high temperature (e.g., 80°C).

-

Time Points: Remove samples at specified time intervals.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to quantify any degradation. Thermogravimetric Analysis (TGA) can also be performed to determine the decomposition temperature.[4]

The workflow for a typical forced degradation study is depicted below.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key factors to control for maintaining its purity and integrity are protection from light, moisture, high temperatures, and incompatible substances like strong oxidizing agents. For applications in research and drug development, it is imperative to perform stability studies to understand its degradation profile under specific formulation and process conditions. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary stability data to support their work.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. This compound | 17639-64-4 [chemicalbook.com]

- 3. This compound | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|Chemical Reagent for Research [benchchem.com]

- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

1-Tosylpyrrole as a Protecting Group for Pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole moiety is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Its electron-rich nature, however, makes it susceptible to undesired side reactions, particularly under electrophilic or oxidative conditions. Consequently, the protection of the pyrrole nitrogen is a critical strategy in multi-step syntheses involving this heterocycle. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for the pyrrole nitrogen, offering a balance of stability and reactivity that enables a broad range of chemical transformations on the pyrrole ring.

This technical guide provides a comprehensive overview of the use of 1-tosylpyrrole as a protected form of pyrrole. It covers detailed methodologies for its synthesis and deprotection, a comparative analysis of different protocols, its stability under various conditions, and its application in the synthesis of complex molecules.

Properties of this compound

This compound, also known as 1-(p-toluenesulfonyl)pyrrole, is a white to beige crystalline solid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁NO₂S | [3] |

| Molecular Weight | 221.28 g/mol | [3] |

| Melting Point | 99-102 °C | [1] |

| Solubility | Sparingly soluble in chloroform and methanol. | [1] |

| Appearance | White to light brown crystalline powder. | [4] |

The electron-withdrawing nature of the tosyl group significantly modulates the reactivity of the pyrrole ring, decreasing its electron density and rendering it less susceptible to electrophilic attack and polymerization under acidic conditions. This deactivation allows for selective functionalization at the carbon positions of the pyrrole ring.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Several methods have been developed, each with its own advantages in terms of yield, reaction conditions, and scalability. A comparison of common synthetic methods is presented below.

| Method | Base | Solvent | Temperature | Time | Yield (%) | References |

| Method 1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | 3 hours | 99% | [4] |

| Method 2 | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to Room Temperature | 12-24 hours | 70-85% | [1] |

| Method 3 | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Reflux | 4 hours | Excellent | [6] |

Experimental Protocols

Method 1: Using Sodium Hydride in THF [4]

To a suspension of 60% sodium hydride (3.13 g) in tetrahydrofuran (20 mL) under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in tetrahydrofuran (20 mL) is added slowly and dropwise. The reaction mixture is stirred for 30 minutes at room temperature. A solution of p-toluenesulfonyl chloride (14.2 g) in tetrahydrofuran (20 mL) is then added, and stirring is continued for 3 hours at room temperature. After completion of the reaction, water is added to the reaction mixture, and the organic layer is separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is recrystallized from a mixed solvent of methanol and water (35 mL each) to afford 1-tosyl-1H-pyrrole (16.3 g, 99% yield).

Method 2: Using Triethylamine in DCM [1]

In a typical procedure, pyrrole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. Triethylamine (Et₃N, 1.2 equiv) is added as a base to scavenge the HCl generated during the reaction. p-Toluenesulfonyl chloride (1.1 equiv) is introduced dropwise at 0 °C, followed by gradual warming to room temperature. After 12–24 hours, the mixture is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via silica gel chromatography.

Method 3: Using Potassium Hydroxide in THF [6]

A solution of pyrrole, potassium hydroxide (KOH), and p-toluenesulfonyl chloride in Tetrahydrofuran (THF) is heated for four hours. After cooling, a simple ether/H₂O extractive workup affords excellent yields of this compound after recrystallization from methanol.

Deprotection of this compound

The removal of the tosyl group from the pyrrole nitrogen is a crucial step to liberate the parent heterocycle after the desired chemical transformations have been performed. A variety of deprotection methods are available, primarily categorized as basic hydrolysis, reductive cleavage, and other methods.

| Method | Reagents | Solvent | Conditions | References |

| Basic Hydrolysis | ||||

| Method A | Sodium Hydroxide (NaOH) | Methanol/Water | Ambient Temperature, overnight | [7] |

| Reductive Cleavage | ||||

| Method B | Magnesium (Mg) in Methanol | Methanol | - | [6] |

| Method C | Samarium(II) Iodide (SmI₂) | Amine/Water | Instantaneous | [5][8] |

| Other Methods | ||||

| Method D | Tetrabutylammonium Fluoride (TBAF) | THF | - | [9][10][11][12] |

Experimental Protocols

Method A: Basic Hydrolysis with NaOH [7]

NaOH pellets (3 equiv) are crushed and added to a solution of the N-tosyl pyrrole product in a 9:1 mixture of MeOH/H₂O (0.81 M). The mixture is stirred overnight at ambient temperature. Ethyl acetate is added, the phases are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and filtered. The filtrate is evaporated to dryness to obtain the analytically pure deprotected pyrrole.

Method B: Reductive Cleavage with Magnesium in Methanol [6]

Desulfonylation of N-p-tosylpyrrole can be achieved using magnesium turnings in methanol. This method offers a convenient and environmentally benign alternative to sodium amalgam.

Method C: Reductive Cleavage with Samarium(II) Iodide [5][8]

SmI₂ in the presence of an amine and water can mediate the instantaneous cleavage of tosyl amides. This method is known for its high efficiency and tolerance of sensitive functional groups.

Method D: Cleavage with Tetrabutylammonium Fluoride (TBAF) [9][10][11][12]

Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl protecting groups, but it can also be effective for the deprotection of N-tosyl groups, particularly in substrates where other functionalities might be sensitive to harsher conditions. The reaction is typically carried out in THF.

Stability of this compound

The stability of the this compound protecting group is a key factor in its utility. It is generally stable to a wide range of reaction conditions, allowing for selective manipulations at other parts of the molecule.

-

Acidic Conditions: The tosyl group is relatively stable to acidic conditions, which allows for reactions that require an acidic environment. However, very strong acids may lead to deprotection.

-

Basic Conditions: While stable to mild bases, strong bases like NaOH or KOH at elevated temperatures will cleave the tosyl group, as seen in the deprotection protocols.

-

Oxidative Conditions: The pyrrole ring in this compound is less susceptible to oxidation than unprotected pyrrole. However, strong oxidizing agents can still react with the pyrrole ring.

-

Reductive Conditions: The tosyl group can be cleaved under certain reductive conditions, as demonstrated by the use of Mg/MeOH and SmI₂. It is generally stable to catalytic hydrogenation.

-

Hydrolytic Stability: this compound shows good hydrolytic stability in aqueous buffers ranging from pH 3 to 10.[1]

Applications in Synthesis

The deactivation of the pyrrole ring by the tosyl group allows for a variety of synthetic transformations that are challenging with unprotected pyrrole. This has made this compound a valuable intermediate in the synthesis of complex natural products and medicinally important compounds.

Synthesis of Prodigiosin Analogues

This compound serves as a key building block in the chemoenzymatic synthesis of prodigiosin analogues.[13] Prodigiosin is a tripyrrolic red pigment with potent immunosuppressive and anticancer activities.[14][15] Synthetic analogues of the prodigiosin precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), can be prepared and fed to mutant strains of Serratia or engineered E. coli to produce novel prodigiosin derivatives. The use of a tosyl-protected pyrrole allows for controlled chemical modifications before the enzymatic condensation step.

Precursor to Lamellarin Alkaloids

The lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-HIV activities.[16][17] The synthesis of the core pyrrole structure of lamellarins often involves the use of a protected pyrrole derivative.[18][19][20] this compound can be functionalized at the C2 and C3 positions through various cross-coupling and condensation reactions, providing a versatile platform for the construction of the complex lamellarin framework.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 7.73 (d, J = 8.4 Hz, 2H), 7.27 (d, J = 8.4 Hz, 2H), 7.15 (t, J = 2.3 Hz, 2H), 6.28 (t, J = 2.3 Hz, 2H), 2.40 (s, 3H).[4]

-

¹³C NMR: Due to the C₂ mirror plane symmetry of the molecule, the ¹³C NMR spectrum of this compound shows 7 signals for its 11 carbons.[21]

-

FTIR (KBr): The FTIR spectrum shows characteristic peaks for the sulfonyl group (S=O stretching) around 1350–1150 cm⁻¹.[1]

Diagrams

Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Deprotection of this compound

Caption: General scheme for the deprotection of this compound.

Logical Workflow for Utilizing this compound

Caption: A logical workflow illustrating the use of this compound in synthesis.

Conclusion

This compound is a versatile and highly valuable protected form of pyrrole for organic synthesis. Its ease of preparation, well-defined stability, and the availability of multiple deprotection methods make it an attractive choice for researchers in academia and industry. The ability to deactivate the pyrrole ring towards unwanted side reactions while enabling selective functionalization has cemented its role as a key intermediate in the synthesis of complex, biologically active molecules. This guide provides the essential technical information for the effective utilization of this compound in synthetic endeavors, from experimental protocols to strategic applications.

References

- 1. This compound|Chemical Reagent for Research [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17639-64-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 18. Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Biological activity of 1-Tosylpyrrole derivatives

An In-depth Technical Guide on the Biological Activity of 1-Tosylpyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the structural basis of numerous natural products, including heme and chlorophyll, as well as a multitude of synthetic drugs.[1][2][3] Its versatile structure serves as a valuable template for developing a wide range of lead compounds with diverse pharmacophores.[4] Among the various pyrrole analogs, this compound derivatives have emerged as a significant class of compounds in medicinal chemistry. Characterized by a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the pyrrole ring, these derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound, the parent compound, is typically achieved through the electrophilic aromatic substitution reaction between pyrrole and p-toluenesulfonyl chloride (TsCl).[5] Various methods have been developed to improve yields and reaction conditions, often involving a base to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity.[6] Derivatives can be further synthesized through various organic reactions, including substitution, oxidation, and reduction at different positions of the pyrrole ring.[5]

Experimental Protocol: Synthesis of this compound[6]

-

Preparation: To a suspension of 60% sodium hydride (3.13 g) in tetrahydrofuran (20 mL) under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in tetrahydrofuran (20 mL) is added slowly and dropwise.

-

Reaction: The mixture is stirred at room temperature for 30 minutes. Subsequently, a solution of p-toluenesulfonyl chloride (14.2 g) in tetrahydrofuran (20 mL) is added. The reaction is continued with stirring for 3 hours at room temperature.

-

Workup: After the reaction is complete, water is added to the mixture, and the organic layer is separated.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from a mixed solvent of methanol and water to yield 1-tosyl-1H-pyrrole.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide array of pharmacological effects. Their biological profile is attributed to the unique electronic properties conferred by the tosyl group and the potential for further functionalization on the pyrrole ring.[5]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives.[3][5] These compounds often act by inhibiting key proteins involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR) and tubulin.[5][7][8] For instance, certain derivatives have shown cytotoxicity against various human cancer cell lines at micromolar concentrations.[5]

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Target/Mechanism | Cell Line(s) | Reported Activity | Reference |

| 1-Phenyl-3-tosyl-1H-pyrrole | Cytotoxicity | HepG2 (Hepatocellular carcinoma) | Micromolar concentrations | [5] |

| MI-1* | EGFR/VEGFR Inhibition | Malignant cells | Induces apoptosis | [7] |

| D1** | EGFR/VEGFR Inhibition | Malignant cells | Induces apoptosis | [7] |

| Sunitinib (Pyrrole-indolinone) | Multi-targeted Tyrosine Kinase Inhibitor | Various | Approved anticancer drug | [8][9] |

| Pyrrole Derivatives | Tubulin Polymerization Inhibition | Various cancer cell lines | IC50 in low micromolar range | [5] |

| 4a and 4d*** | Cytotoxicity | LoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovary) | Dose- and time-dependent cytotoxicity | [9] |

*MI-1: chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione **D1: 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one ***4a, 4d: Newly synthesized pyrrole derivatives from benzimidazolium salts.[9]

Enzyme Inhibition

Derivatives of pyrrole are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects.[10]

-

Cyclooxygenase (COX) Inhibition: Some pyrrole derivatives act as anti-inflammatory agents by targeting COX enzymes.[1][11] 1,5-diaryl pyrrole scaffolds, in particular, show a high affinity for the COX-2 active site.[11]

-

Kinase Inhibition: As mentioned, inhibition of receptor tyrosine kinases like VEGFR and EGFR is a primary anticancer mechanism for many pyrrole-indolinone derivatives.[7][8]

-

Cholinesterase Inhibition: Recent studies have identified 1,3-diaryl-pyrrole skeletons as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[12]

-

Pentose Phosphate Pathway (PPP) Enzyme Inhibition: Pyrrole derivatives have been shown to inhibit Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the PPP. This pathway is often upregulated in cancer cells, making these compounds potential anticancer therapeutics.[10][13]

Table 2: Enzyme Inhibition by Pyrrole Derivatives

| Compound Class | Target Enzyme | Activity (IC50 / Ki) | Potential Application | Reference |

| 1,5-Diarylpyrroles | COX-2 | High affinity for active site | Anti-inflammatory | [11] |

| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | IC50: 1.71 - 5.37 µM | Alzheimer's Disease | [12] |

| Various Pyrroles | G6PD | IC50: 0.022 - 0.221 mM | Anticancer | [10][13] |

| Various Pyrroles | 6PGD | IC50: 0.020 - 0.147 mM | Anticancer | [10][13] |

Antimicrobial and Other Activities

-

Antibacterial/Antifungal: Research indicates that this compound and its derivatives possess significant antibacterial properties, potentially by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.[2][5] Antifungal activity has also been reported.[2][3]

-

Neuroprotective: In a cellular model of Parkinson's disease, 1,5-diaryl pyrrole derivatives demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by suppressing oxidative stress and the COX-2/PGE2 pathway.[11]

-

Antimalarial: Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can enhance activity against Plasmodium falciparum, with some compounds exhibiting low nanomolar IC50 values.[5]

Mechanisms of Action

The biological effects of this compound derivatives are mediated through various cellular mechanisms.

-

Induction of Oxidative Stress and Apoptosis: Many toxicants and pathological conditions lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and DNA damage, which can result in cell death.[14] Some pyrrole derivatives act as antioxidants, reducing ROS and lipid peroxidation, thereby protecting cells.[7][11] Conversely, in cancer cells, some derivatives can induce apoptosis, a form of programmed cell death.[7]

-

Inhibition of Signaling Pathways: In cancer, signaling pathways driven by receptor tyrosine kinases (RTKs) like EGFR and VEGFR are often hyperactive, promoting cell growth and angiogenesis. Pyrrole-based inhibitors can bind to these kinases, blocking the downstream signaling cascade and halting tumor progression.[7][8]

-

Modulation of Inflammatory Responses: Inflammation is linked to many diseases. Pyrrole derivatives can suppress inflammatory pathways by inhibiting enzymes like COX-2, which reduces the production of pro-inflammatory prostaglandins (e.g., PGE2).[11]

Key Experimental Protocols

Reproducible and standardized methods are crucial for evaluating the biological activity of new compounds. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[1]

This protocol provides a general framework for assessing the effect of this compound derivatives on the viability of cancer cell lines.

-

Cell Culture: Plate cells (e.g., HepG2, MCF-7) in 96-well microtiter plates at an appropriate density and incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[1]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions